![molecular formula C12H13BrN2O B120534 N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide CAS No. 156997-99-8](/img/structure/B120534.png)
N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide
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Overview
Description
“N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide” is a chemical compound with the CAS Number: 156997-99-8 . It has a molecular weight of 281.15 . The IUPAC name for this compound is N-[2-(2-bromo-1H-indol-3-yl)ethyl]acetamide .
Synthesis Analysis
The synthesis of similar compounds, Indole-3-acetamides, was achieved via coupling of indole-3-acetic acid with various substituted anilines in the presence of coupling reagent 1,1-carbonyldiimidazole .Molecular Structure Analysis
The InChI code for “N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide” is 1S/C12H13BrN2O/c1-8(16)14-7-6-10-9-4-2-3-5-11(9)15-12(10)13/h2-5,15H,6-7H2,1H3,(H,14,16) .Physical And Chemical Properties Analysis
“N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide” is a solid compound . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Antiviral Research
N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide: and its derivatives have shown potential in antiviral research. Indole derivatives have been reported to exhibit inhibitory activity against influenza A and other viruses . The compound’s ability to bind with high affinity to multiple receptors makes it a valuable candidate for developing new antiviral agents.
Anti-HIV Activity
Indole derivatives, including those related to N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide , have been studied for their anti-HIV properties. Molecular docking studies suggest that these compounds could be effective in inhibiting HIV-1 replication .
Anticancer Applications
The indole nucleus, which is part of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide , is found in many synthetic drug molecules with anticancer properties. Research into indole derivatives has been driven by their potential to treat various types of cancer cells .
Antimicrobial Properties
The structural framework of indole, which includes N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide , is known to possess antimicrobial activities. This makes it an interesting scaffold for the development of new antimicrobial agents .
Anti-inflammatory and Analgesic Research
Indole derivatives have been evaluated for their in vivo anti-inflammatory and analgesic activities. The biological activity of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide could be explored further in this context to develop new therapeutic agents .
Plant Growth Regulation
Indole derivatives play a role in plant growth and developmentN-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide could potentially be used to synthesize analogs of plant hormones like indole-3-acetic acid, which is crucial for plant growth regulation .
Safety and Hazards
Mechanism of Action
Target of Action
N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may influence multiple biochemical pathways.
Result of Action
The broad-spectrum biological activities of indole derivatives suggest that this compound could have diverse effects at the molecular and cellular levels .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability.
properties
IUPAC Name |
N-[2-(2-bromo-1H-indol-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c1-8(16)14-7-6-10-9-4-2-3-5-11(9)15-12(10)13/h2-5,15H,6-7H2,1H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWROPIZBUMLVHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C(NC2=CC=CC=C21)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617635 |
Source
|
Record name | N-[2-(2-Bromo-1H-indol-3-yl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide | |
CAS RN |
156997-99-8 |
Source
|
Record name | N-[2-(2-Bromo-1H-indol-3-yl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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